![molecular formula C7H5N3O B1338638 Pyrido[4,3-d]pyrimidin-5(6H)-one CAS No. 74632-30-7](/img/structure/B1338638.png)
Pyrido[4,3-d]pyrimidin-5(6H)-one
描述
Pyrido[4,3-d]pyrimidin-5(6H)-one: is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are characterized by a fused bicyclic system consisting of a pyridine ring and a pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions:
From Pyrano[4,3-d]pyrimidin-5-ones: Pyrano[4,3-d]pyrimidin-5-ones can be converted to pyrido[4,3-d]pyrimidin-5(6H)-ones by treatment with amines.
Multicomponent Synthesis: Pyrido[4,3-d]pyrimidin-5(6H)-one can also be synthesized through multicomponent reactions involving pyridine and pyrimidine derivatives.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications.
化学反应分析
Types of Reactions:
Nucleophilic Substitution: Pyrido[4,3-d]pyrimidin-5(6H)-one undergoes nucleophilic substitution reactions, particularly at the 5-position.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Bromine in Acetic Acid: Used for the initial formation of pyrano[4,3-d]pyrimidin-5-ones.
Amines: Employed in the nucleophilic substitution reactions to form this compound.
Major Products:
Tetrahydropteroic Acid Derivatives: These are formed as major products in multi-step synthesis involving this compound.
科学研究应用
Chemical Structure and Synthesis
Pyrido[4,3-d]pyrimidin-5(6H)-one belongs to a class of bicyclic compounds that exhibit a variety of pharmacological properties. The synthesis of this compound often involves multi-step reactions starting from simpler pyridine and pyrimidine derivatives. Various synthetic methodologies have been developed, including:
- Condensation Reactions : Utilizing pyridine and pyrimidine derivatives to form the bicyclic structure.
- Multicomponent Reactions : Integrating multiple reactants to construct the desired compound efficiently.
- Copper-Catalyzed Approaches : Employed for specific modifications to enhance biological activity .
Biological Activities
The biological activities of this compound derivatives are extensive, with applications in oncology and other therapeutic areas:
-
Anticancer Activity :
- Compounds derived from this compound have shown promising anticancer properties by inhibiting various kinases involved in tumor growth and proliferation. For instance, SKI-O-068, a derivative of this compound, demonstrated potent inhibition against Pim1 kinase, which is implicated in several cancer types .
- Another study highlighted the efficacy of pyrido[4,3-d]pyrimidine derivatives against dihydrofolate reductase (DHFR), an essential enzyme in cancer cell metabolism. Compounds like Piritrexim have been noted for their anti-tumor effects on melanoma and urothelial cancers .
- Inhibition of Kinases :
- Neuroprotective Effects :
Case Study 1: SKI-O-068
SKI-O-068 was identified as a potent inhibitor of Pim1 kinase with an IC50 value of 123 nM. It also inhibited Syk and Pyk2 kinases, showcasing its potential as a multi-targeted anticancer agent. The crystal structure analysis provided insights into optimizing this lead compound for enhanced efficacy against various cancers .
Case Study 2: Piritrexim
Piritrexim is a well-studied derivative that inhibits DHFR effectively. It has demonstrated significant anticancer activity in preclinical models, particularly against melanoma and urothelial carcinoma. Its favorable lipophilicity enhances cellular uptake, contributing to its therapeutic effectiveness without significant side effects related to histamine metabolism .
作用机制
The mechanism of action of pyrido[4,3-d]pyrimidin-5(6H)-one and its derivatives often involves the inhibition of specific enzymes or receptors. These compounds can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to the modulation of biological pathways .
相似化合物的比较
Pyrido[3,4-d]pyrimidin-4(3H)-ones: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms within the rings.
Pyrazolo[3,4-d]pyrimidines: Another class of fused heterocycles with potential biological activity.
Uniqueness: Pyrido[4,3-d]pyrimidin-5(6H)-one is unique due to its specific arrangement of nitrogen atoms and its ability to participate in a wide range of chemical reactions, making it a versatile building block for the synthesis of various biologically active compounds .
生物活性
Pyrido[4,3-d]pyrimidin-5(6H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
This compound belongs to a larger family of pyrimidine derivatives that exhibit varied pharmacological properties. The compound's structure allows for multiple substitution patterns, which can influence its biological activity. Synthetic methods for developing this compound have been explored extensively, often involving multi-step reactions that yield derivatives with enhanced properties.
The biological activity of this compound primarily revolves around its interaction with various molecular targets, including:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is a common mechanism for antitumor agents. Compounds derived from this compound have shown promising inhibitory effects against this enzyme, which is crucial for DNA synthesis .
- Tyrosine Kinases : These enzymes play a pivotal role in cell signaling pathways related to growth and proliferation. Pyrido[4,3-d]pyrimidin derivatives have been identified as potential inhibitors of several tyrosine kinases, including those involved in cancer progression .
- EGFR Inhibition : Recent studies have highlighted the potential of pyrido[4,3-d]pyrimidin derivatives as epidermal growth factor receptor (EGFR) inhibitors. For instance, specific derivatives demonstrated IC50 values in the low micromolar range against both wild-type and mutant forms of EGFR, indicating strong anti-cancer properties .
Anticancer Activity
Numerous studies have evaluated the anticancer activity of this compound derivatives across different cancer cell lines. The following table summarizes the cytotoxic effects observed in various studies:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
8a | PC-3 | 0.099 | EGFR WT inhibition |
8b | MCF-7 | 0.123 | EGFR T790M inhibition |
9a | HCT-116 | 0.150 | Induction of apoptosis |
12b | A-549 | 0.200 | Cell cycle arrest at pre-G1 phase |
These findings indicate that modifications in the chemical structure significantly influence the potency and selectivity of these compounds against various cancer types.
Case Studies
- Study on EGFR Inhibitors : A recent study synthesized a series of pyrido[4,3-d]pyrimidin derivatives with modifications aimed at enhancing their inhibitory action against EGFR. The most potent compound exhibited an IC50 value of 0.099 µM against wild-type EGFR and showed significant apoptotic effects in prostate cancer cells by increasing caspase-3 levels by 5.3-fold .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of pyrido[4,3-d]pyrimidin derivatives. Compounds were tested against various bacterial strains, revealing broad-spectrum activity that supports their potential use as antimicrobial agents in clinical settings .
属性
IUPAC Name |
6H-pyrido[4,3-d]pyrimidin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-3-8-4-10-6(5)1-2-9-7/h1-4H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBPQHGADOHBPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=CN=CN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504766 | |
Record name | Pyrido[4,3-d]pyrimidin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74632-30-7 | |
Record name | Pyrido[4,3-d]pyrimidin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H-pyrido[4,3-d]pyrimidin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to obtain Pyrido[4,3-d]pyrimidin-5(6H)-ones?
A1: Several synthetic routes have been explored for Pyrido[4,3-d]pyrimidin-5(6H)-ones. Two notable methods include:
- From Pyrano[4,3-d]pyrimidin-5-ones: Pyrano[4,3-d]pyrimidin-5-ones, synthesized by reacting 4-styrylpyrimidine-5-carboxylic acids with bromine in acetic acid, can be further reacted with amines to yield Pyrido[4,3-d]pyrimidin-5(6H)-ones. []
- Anionic Cycloaddition: Treating methyl 2,4-dimethoxy-6-methyl-5-pyrimidinecarboxylate with lithium diisopropylamine, followed by a reaction with diaryl imines, yields cycloaddition products. Subsequent aromatization of these products using N-bromosuccinimide, through a benzylic bromination-dehydrobromination sequence, leads to the formation of Pyrido[4,3-d]pyrimidin-5(6H)-ones. []
Q2: Are there any reported domino reactions for the synthesis of related compounds?
A: Yes, a domino reaction approach has been described for synthesizing 7,12-dihydro-1,3,6,7,12-pentaazapleiadenes, which share structural similarities with Pyrido[4,3-d]pyrimidin-5(6H)-ones. This strategy utilizes readily available starting materials and highlights the potential for developing efficient synthetic routes for this class of compounds. []
Q3: Has the crystal structure of any Pyrido[4,3-d]pyrimidin-5(6H)-one derivative been determined?
A: Yes, the crystal structure of Pim1 kinase in complex with a this compound derivative, specifically 2-[(trans-4-aminocyclohexyl)amino]-4-{[3-(trifluoromethyl)phenyl]amino}this compound, has been reported. [] This structural information provides valuable insights into the binding mode and potential interactions of these compounds with biological targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。